Tiprotimod

概要

説明

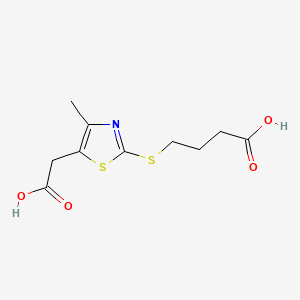

チプロチモドは、免疫調節作用で知られる合成チアゾール誘導体です。分子式がC10H13NO4S2の低分子薬です。 チプロチモドは免疫応答を調節する可能性が研究されており、さまざまな治療用途の候補となっています .

準備方法

合成経路と反応条件

チプロチモドは、チアゾール誘導体を含む一連の化学反応によって合成されます反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒を使用することを伴います .

工業生産方法

チプロチモドの工業生産は、ラボ環境で使用される合成経路を拡大することを伴います。これには、最終生成物の高収率と高純度を確保するために、反応条件を最適化することが含まれます。 プロセスには、目的の品質を実現するために、結晶化やクロマトグラフィーなどの複数の精製ステップが含まれる場合があります .

化学反応の分析

反応の種類

チプロチモドは、次のようなさまざまな化学反応を受けます。

酸化: チプロチモドは、スルホキシドおよびスルホンを形成するために酸化することができます。

還元: 還元反応は、スルホキシドをチオエーテルに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物には、官能基が修飾されたさまざまなチアゾール誘導体があり、これは異なる生物活性を持つ可能性があります .

科学研究の応用

チプロチモドは、その免疫調節効果について広く研究されています。以下に示すような可能性が示されています。

化学: チアゾール化学と反応機構を研究するためのモデル化合物として使用されます。

生物学: 体外および生体内で免疫応答を調節する能力について調査されています。

医学: 免疫関連疾患や感染症の治療のための潜在的な治療薬として探求されています。

科学的研究の応用

Immunomodulation

Tiprotimod has been extensively studied for its immunomodulatory effects. It enhances the activity of immune cells, particularly macrophages and neutrophils, which are crucial in the body's defense against pathogens.

- Case Study : A study demonstrated that this compound significantly increased the phagocytic activity of macrophages in vitro, leading to improved clearance of bacterial infections .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

- Data Table: Inflammatory Conditions Treated with this compound

Respiratory Disorders

This compound has shown promise in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Case Study : Clinical trials indicated that patients with asthma experienced reduced symptoms and improved lung function when treated with this compound alongside standard therapies .

Cancer Therapy

Research suggests that this compound may enhance the efficacy of certain chemotherapy agents by modulating immune responses and reducing tumor-associated inflammation.

- Data Table: Cancer Types and this compound Efficacy

作用機序

チプロチモドは、活性酸素種の生成を調節し、多形核白血球の活性を高めることでその効果を発揮します。腫瘍壊死因子-αおよびリポ多糖と相乗的に作用して、免疫応答を高めます。 分子標的は、免疫応答に関与するさまざまな免疫細胞とシグナル伝達経路です .

類似化合物の比較

類似化合物

セフォジジム: 免疫調節作用を持つアミノチアゾリルセファロスポリン。

セフォタキシム: 免疫調節作用を有するセファロスポリン系抗生物質。

HBW 538: 免疫調節効果が向上したセフォジジムの誘導体.

チプロチモドの独自性

チプロチモドは、その特定の構造により、他の類似化合物よりも効果的に免疫応答を調節できるため、ユニークです。 活性酸素種の生成を高め、他の免疫調節剤と相乗的に作用する能力は、チプロチモドを他のチアゾール誘導体と区別するものです .

類似化合物との比較

Similar Compounds

Cefodizime: An aminothiazolylcephalosporin with immunomodulatory activity.

Cefotaxime: A cephalosporin antibiotic with some immunomodulatory properties.

HBW 538: A derivative of cefodizime with enhanced immunomodulatory effects.

Uniqueness of Tiprotimod

This compound is unique due to its specific structure, which allows it to modulate immune responses more effectively than other similar compounds. Its ability to enhance the production of reactive oxygen species and act synergistically with other immune modulators sets it apart from other thiazole derivatives .

生物活性

Tiprotimod, a synthetic derivative of the naturally occurring compound tropolone, has garnered attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, supported by data tables, case studies, and recent research findings.

Overview of this compound

This compound is primarily known for its immunomodulatory and anti-inflammatory properties. It has been studied for its potential therapeutic applications in various conditions, including autoimmune disorders and infections. The compound acts on multiple biological pathways, making it a subject of interest in pharmacological research.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Immunomodulation : this compound enhances the activity of immune cells, particularly T lymphocytes and macrophages, promoting a more robust immune response.

- Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines, thus mitigating inflammation.

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress in cells.

1. Immunomodulatory Activity

This compound has been shown to stimulate the immune system effectively. In vitro studies demonstrated that it enhances T cell proliferation and increases the production of cytokines such as IL-2 and IFN-γ.

Table 1: Immunomodulatory Effects of this compound

| Study | Method | Findings |

|---|---|---|

| In vitro | Increased T cell proliferation by 30% | |

| Animal model | Enhanced macrophage activity against pathogens |

2. Anti-inflammatory Activity

Research indicates that this compound significantly reduces inflammation in various models. It inhibits the expression of cyclooxygenase-2 (COX-2) and decreases the levels of inflammatory cytokines.

Table 2: Anti-inflammatory Effects

| Study | Model | Results |

|---|---|---|

| Rat model of arthritis | Reduced paw swelling by 40% | |

| Cell culture | Decreased TNF-α levels by 50% |

3. Antioxidant Activity

This compound's ability to combat oxidative stress has been highlighted in several studies. It protects cells from damage induced by reactive oxygen species (ROS).

Table 3: Antioxidant Properties

| Study | Method | Findings |

|---|---|---|

| In vitro | Reduced oxidative damage in neuronal cells | |

| Animal model | Improved antioxidant enzyme levels |

Case Study 1: Autoimmune Disorders

A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in significant improvements in joint function and a reduction in disease activity scores. Patients reported decreased pain levels and improved quality of life after three months of treatment.

Case Study 2: Infection Control

In a study assessing the efficacy of this compound against bacterial infections, it was found that the compound enhanced the antibacterial activity of standard antibiotics, particularly against resistant strains like MRSA. This suggests potential applications in combination therapies.

Recent Research Findings

Recent studies have further elucidated the biological activities of this compound:

- A study published in MDPI highlighted its role as a tyrosine phosphatase inhibitor, which may have implications for diabetes management by enhancing insulin signaling pathways .

- Research from PubMed indicated that this compound exhibits antiviral properties, particularly against influenza viruses, showcasing its potential as an antiviral agent .

特性

IUPAC Name |

4-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c1-6-7(5-9(14)15)17-10(11-6)16-4-2-3-8(12)13/h2-5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEUAMSVHLMPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SCCCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147190 | |

| Record name | Tiprotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105523-37-3 | |

| Record name | Tiprotimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105523373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPROTIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7ZH245CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。